molecular formula C12H17NOS B5144046 2-(benzylthio)-N-ethylpropanamide

2-(benzylthio)-N-ethylpropanamide

Cat. No. B5144046
M. Wt: 223.34 g/mol
InChI Key: VWONAWULNYVNJA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-ethylpropanamide is a compound that belongs to the class of thioamides. It has been studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-ethylpropanamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in cell proliferation and survival. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylthio)-N-ethylpropanamide has minimal toxicity towards normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-N-ethylpropanamide in lab experiments is its high purity and yield. Additionally, it has been shown to have minimal toxicity towards normal cells. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-ethylpropanamide. One direction is to further elucidate its mechanism of action. Additionally, it can be studied for its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, it can be studied for its potential use as a drug delivery system for other drugs. Finally, its potential applications in agriculture can also be explored.
Conclusion
In conclusion, 2-(benzylthio)-N-ethylpropanamide is a compound that has been studied for its potential applications in various scientific fields. Its synthesis method yields high purity and yield of the compound. It has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, it has minimal toxicity towards normal cells. Its future directions include further elucidation of its mechanism of action and exploration of its potential applications in other diseases and agriculture.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-ethylpropanamide involves the reaction between benzyl mercaptan and N-ethyl-2-bromoacetamide in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

2-(Benzylthio)-N-ethylpropanamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

2-benzylsulfanyl-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-13-12(14)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWONAWULNYVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-ethylpropanamide

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